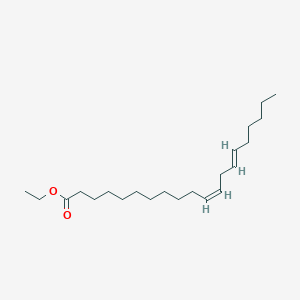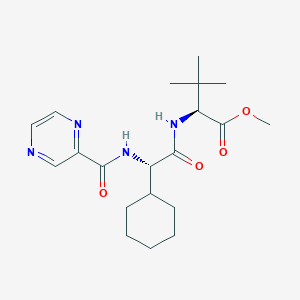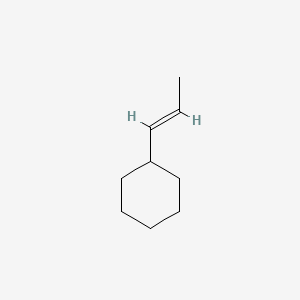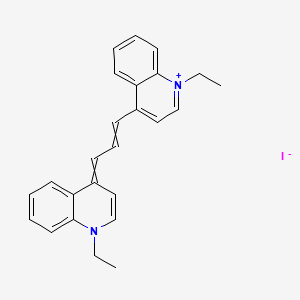
Calcitriol impurities A-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitriol impurities A-d6 is a deuterated form of calcitriol impurity A, which is used as a reference standard in pharmaceutical research. Calcitriol, also known as 1,25-dihydroxyvitamin D3, is the active form of vitamin D3 and plays a crucial role in calcium and phosphate homeostasis in the body. The deuterated form, this compound, is used to study the stability, metabolism, and pharmacokinetics of calcitriol and its impurities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcitriol impurities A-d6 involves the incorporation of deuterium atoms into the calcitriol impurity A molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of calcitriol impurity A can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product and separate it from other impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Calcitriol impurities A-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Calcitriol impurities A-d6 has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of calcitriol-based drugs.
Metabolism Studies: Helps in studying the metabolic pathways and degradation products of calcitriol.
Pharmacokinetics: Used to investigate the absorption, distribution, metabolism, and excretion (ADME) of calcitriol and its impurities.
Stability Studies: Assists in evaluating the stability of calcitriol formulations under various conditions.
Mécanisme D'action
Calcitriol impurities A-d6 exerts its effects by mimicking the behavior of calcitriol impurity A. The mechanism involves:
Binding to Vitamin D Receptor (VDR): Calcitriol binds to the VDR, a nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR).
Gene Regulation: The VDR-RXR complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription.
Non-Genomic Actions: Calcitriol can also exert rapid non-genomic effects through membrane-associated VDRs, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Calcitriol impurities A-d6 can be compared with other similar compounds such as:
Calcifediol (25-hydroxyvitamin D3): The immediate precursor of calcitriol, which also binds to VDR but with lower affinity.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than calcitriol.
Cholecalciferol (Vitamin D3): The precursor of calcitriol, synthesized in the skin upon exposure to UVB light.
This compound is unique due to its deuterated nature, which provides advantages in stability and tracing studies compared to non-deuterated analogs.
Propriétés
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-OJAIRNMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)


![1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-7,12,16-trimethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B8074938.png)
